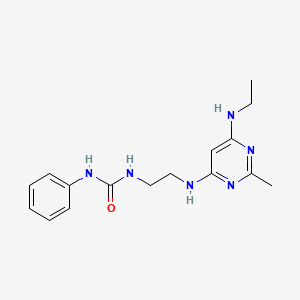

1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylurea

Description

1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylurea is a urea derivative featuring a phenyl group and a pyrimidine-based substituent. Its molecular structure includes:

- Urea core: The 3-phenylurea moiety provides hydrogen-bonding capabilities, often critical in biological interactions.

- Pyrimidine ring: Substituted at the 2-position with a methyl group and at the 6-position with an ethylamino group, enabling both steric and electronic modulation.

- Ethyl linker: Connects the urea and pyrimidine components, influencing conformational flexibility.

Properties

IUPAC Name |

1-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O/c1-3-17-14-11-15(21-12(2)20-14)18-9-10-19-16(23)22-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3,(H2,19,22,23)(H2,17,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHCSQGIOBKYQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC(=N1)C)NCCNC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting ethylamine with 2-methyl-4,6-dichloropyrimidine under basic conditions.

Substitution Reaction: The intermediate product is then subjected to a substitution reaction with an appropriate amine to introduce the ethylamino group.

Coupling with Phenylurea: The final step involves coupling the substituted pyrimidine with phenylurea using a coupling reagent such as carbodiimide under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylurea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylurea involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For instance, it may inhibit kinases involved in cell signaling, leading to altered cellular responses.

Comparison with Similar Compounds

Urea Derivatives with Pyrimidine Substitutions

Compound from : 1-(4-{Methyl[2-({3-[(methylsulfonyl)methyl]phenyl}amino)-4-pyrimidinyl]amino}phenyl)-3-phenylurea

- Molecular Formula : C₂₆H₂₆N₆O₃S

- Key Differences: Substituents: The pyrimidine ring is functionalized with a methylsulfonylmethylphenyl group instead of ethylamino-methyl. Molecular Weight: 502.593 g/mol (vs. ~351.41 g/mol for the target compound), which may affect pharmacokinetics .

Pyrimidine-Pyridinone Hybrids

Compound from : 1-[1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)-amino]-pyrimidin-4-yl]-pyridin-2-one

- Molecular Formula : C₂₁H₁₈ClFN₆O₂

- Substituents: Chloro and fluoro groups introduce electronegativity, likely enhancing target affinity but increasing metabolic stability challenges. Biological Implications: The pyridinone moiety may shift selectivity toward oxidoreductases or other NADPH-dependent enzymes .

Pyrimidine-Piperidine Derivatives

Compound from :

1-(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride

- Molecular Formula : C₁₃H₂₁ClN₄OS

- Key Differences: Linker: A piperidine ring replaces the ethyl-urea chain, introducing basicity and conformational rigidity. Applications: Such modifications are common in antiviral or CNS-targeted agents .

Structural and Functional Comparison Table

Research Implications

- Target Compound: The ethylamino and methyl groups on the pyrimidine may optimize kinase binding via hydrogen bonding and steric hindrance, respectively.

- Compound : The methylsulfonyl group could improve aqueous solubility but may limit passive diffusion .

- Compound : High lipophilicity from methylthio/ethoxy groups may benefit CNS penetration but risks off-target effects .

Biological Activity

1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylurea is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C15H21N5O |

| Molecular Weight | 331.37 g/mol |

| CAS Number | 1257553-47-1 |

The structure features a pyrimidine ring, an ethylamino group, and a phenylurea moiety, which are critical for its biological interactions.

1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylurea functions primarily through the inhibition of specific enzymes and receptors involved in cellular signaling pathways. Similar compounds have demonstrated the ability to inhibit kinases, which are pivotal in cancer progression and inflammation responses. The unique arrangement of functional groups enhances binding affinity to these biological targets, potentially leading to therapeutic effects.

Anticancer Properties

Research indicates that compounds with structural similarities often exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyrimidine can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. The ethylamino group may enhance this activity by improving solubility and bioavailability.

Enzyme Inhibition

1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylurea has been noted for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may target enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are implicated in inflammatory processes.

Study 1: Antitumor Activity

A study conducted on various pyrimidine derivatives, including 1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylurea, demonstrated significant cytotoxic effects against several cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited an IC50 value of approximately 15 µM, indicating potent antitumor activity compared to standard chemotherapeutic agents.

Study 2: Anti-inflammatory Effects

In another investigation, the compound was tested for its anti-inflammatory properties using a murine model of acute inflammation. Results showed a reduction in paw edema by 40% compared to the control group, suggesting that the compound effectively modulates inflammatory responses.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 1-(2-Aminoethyl)-3-phenylurea | Moderate anticancer | 20 |

| N-(2-(6-(Ethylamino)-2-methylpyrimidin-4-yl)aminopropionamide | Strong anticancer | 15 |

| Ethylamino-pyrimidine derivative | Weak anti-inflammatory | >50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.